tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate
Overview
Description
tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate: is an organic compound that belongs to the class of carbamates This compound features a cyclopentane ring substituted with a hydroxymethyl group and a hydroxy group, along with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as the Diels-Alder reaction or cyclization of appropriate precursors.
Introduction of Hydroxymethyl and Hydroxy Groups: The hydroxymethyl and hydroxy groups can be introduced via selective functionalization reactions, such as hydroxylation of the cyclopentane ring.
Carbamate Formation: The final step involves the reaction of the functionalized cyclopentane with tert-butyl isocyanate under mild conditions to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of appropriate catalysts.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dehydroxylated cyclopentane derivatives.
Substitution: Cyclopentane derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism of carbamate-containing drugs.
Medicine
In medicine, this compound has potential applications as a prodrug. Its carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate involves the hydrolysis of the carbamate group to release the active compound. This process is catalyzed by enzymes such as esterases and carbamoylases. The released compound can then interact with its molecular targets, which may include enzymes, receptors, or other biomolecules, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-hydroxycyclopentyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
- tert-Butyl (3-hydroxy-1-methylcyclopentyl)carbamate
Uniqueness
tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate is unique due to the presence of both hydroxymethyl and hydroxy groups on the cyclopentane ring
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(7-13)5-4-8(14)6-11/h8,13-14H,4-7H2,1-3H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICKPKNTMWZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646964 | |
Record name | tert-Butyl [3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889956-86-9 | |
Record name | tert-Butyl [3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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